1-(3-chloro-4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenyl isocyanate with various reagents to form the desired pyrazolopyrimidine structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cyclization process .
Chemical Reactions Analysis
1-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in cancer cells. The compound’s ability to bind to these targets and interfere with their function is a key aspect of its biological activity .
Comparison with Similar Compounds
1-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine can be compared with other pyrazolopyrimidine derivatives, such as:
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but differs in its substituents, leading to different biological activities.
1-(3-Chloro-4-methylphenyl)piperidine: This compound lacks the pyrazolopyrimidine moiety and has different chemical properties and applications.
These comparisons highlight the unique structural features and biological activities of 1-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18ClN5 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H18ClN5/c1-12-5-6-13(9-15(12)18)23-17-14(10-21-23)16(19-11-20-17)22-7-3-2-4-8-22/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI Key |
ASMPAOCPAUIKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCCC4)Cl |
Origin of Product |
United States |
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